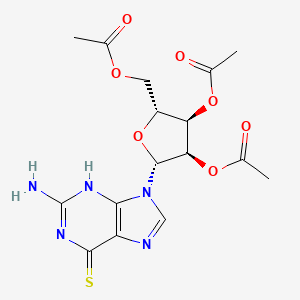

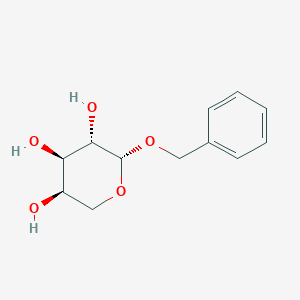

2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel nucleoside analogs, including derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine, has been detailed in scientific research. These derivatives are synthesized through reactions involving specific reagents such as chloroacetaldehyde, chloropropanal, and bromomalonaldehyde, leading to the formation of compounds with varied substituents on the purine ring (Virta et al., 2004). Another approach involves the synthesis of various fused purine analogues through different chemical reactions starting from 6-mercaptopurine, yielding compounds with significant anticancer activity (Hassan et al., 2017).

Molecular Structure Analysis

The molecular structure of nucleoside analogs is characterized by their purine base and sugar moiety configuration. Crystallographic studies of 6-mercaptopurine derivatives have revealed insights into their molecular and supramolecular structures, showing variations in the planarity and conformation of the purine and exocyclic phenyl rings (Gomes et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-6-mercaptopurine derivatives is influenced by their functional groups, which can participate in various chemical reactions, including Mitsunobu reactions, to yield tri- and tetrasubstituted purines with potential biological activity (Fletcher et al., 2009). The modification of the purine nucleus through N-arylation and direct C-H arylation reactions has also been explored for the synthesis of di-, tri-, and tetraarylpurine derivatives (Čerňa et al., 2008).

Applications De Recherche Scientifique

Cellular Pharmacology and Toxicity

Studies highlight the toxic effects of 6-mercaptopurine and related compounds, discussing their cytotoxic effects in experimental mammals, which contributes to the understanding of their mechanism of action (Philips et al., 1954). This foundational work provides a basis for differentiating the cytotoxic effects of various compounds, including purine analogs, which is essential for therapeutic use and elucidation of action mechanisms.

Pharmacogenetics and Individualized Therapy

Research has delved into the pharmacogenetics aspects, especially focusing on thiopurine S-methyltransferase (TPMT) and its role in the metabolism of thiopurines. This enzyme's activity is critical in modulating the effects and toxicity of thiopurine drugs, with genetic polymorphisms significantly influencing patient response and adverse effects. Studies emphasize the importance of TPMT measurement before commencing thiopurine therapy to tailor treatments and minimize toxicity (Sanderson et al., 2004).

Therapeutic Monitoring and Drug Interactions

The clinical pharmacology of thiopurines, including drug metabolism, therapeutic monitoring, and the implications of pharmacogenetically guided dosing, has been extensively reviewed. These aspects are crucial for individualizing therapy to avoid severe adverse effects and enhance therapeutic efficacy, especially in the context of chronic inflammatory conditions like inflammatory bowel disease (IBD) (Teml et al., 2007). Such insights are pivotal for optimizing treatment strategies and improving patient outcomes.

Mécanisme D'action

Biochemical Pathways

The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOEMDKUJHUEP-SDBHATRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)